5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

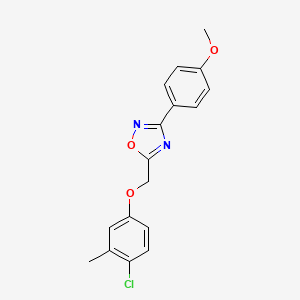

5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 421584-03-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a (4-chloro-3-methylphenoxy)methyl moiety. Its molecular formula is C₁₇H₁₅ClN₂O₃, with a molecular weight of 330.77 g/mol . The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties, such as lipophilicity and solubility, and may modulate biological interactions.

Properties

IUPAC Name |

5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-11-9-14(7-8-15(11)18)22-10-16-19-17(20-23-16)12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBRCQVQYZVOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS No. 421584-03-4) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential therapeutic applications, particularly in anticancer and antimicrobial treatments. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-oxadiazole ring system that is substituted with various functional groups, enhancing its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:

- Mechanism of Action : Many oxadiazole compounds have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell growth regulation .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these studies range from 10 to 30 µM, indicating potent activity against these malignancies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : Studies have reported that oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain strains were found to be as low as 0.5 µg/mL .

- Fungal Activity : Similar compounds within the oxadiazole class have demonstrated antifungal properties against various pathogens, suggesting a broad spectrum of antimicrobial action .

Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their anticancer properties. The specific derivative of interest exhibited selective cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that structural modifications significantly influenced the biological activity of these compounds .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound displayed significant antibacterial activity with an MIC comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of thymidylate synthase | 10 - 30 µM |

| Inhibition of HDAC | ||

| Antimicrobial | Bacterial inhibition | 0.5 µg/mL |

| Fungal inhibition | Varies by strain |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit notable anticancer properties. A study demonstrated that derivatives similar to 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, an oxadiazole derivative was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Antidiabetic Effects

Another area of exploration for this compound is its potential as an antidiabetic agent. Oxadiazole derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study:

In a preclinical study involving diabetic rats, administration of a related oxadiazole compound resulted in a marked decrease in fasting blood glucose levels and improved glucose tolerance tests . This suggests that this compound may possess similar beneficial effects.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been investigated. Compounds in this class have demonstrated efficacy against various bacterial strains.

Case Study:

A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Functional Group Variations

(a) Ataluren (PTC124)

Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is a clinically approved drug for Duchenne muscular dystrophy. Unlike the target compound, Ataluren features a benzoic acid group at position 3 and a 2-fluorophenyl substituent at position 5 . The carboxylic acid in Ataluren enhances solubility and hydrogen-bonding capacity, critical for its ribosomal readthrough activity. In contrast, the methoxyphenyl group in the target compound may improve membrane permeability due to increased lipophilicity .

(b) Borane Complex 60 (3-(4-Methoxyphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole)

This borane complex shares the 3-(4-methoxyphenyl) substituent with the target compound but replaces the phenoxy group with a quinuclidinylmethyl moiety. The quinuclidine ring enhances binding to nicotinic acetylcholine receptors (α7 subtype), demonstrating how substituent bulk and stereochemistry influence target specificity .

(c) 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

This analogue replaces the (4-chloro-3-methylphenoxy)methyl group with a simpler chloromethyl chain.

(a) Anticancer Activity

Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induces apoptosis in cancer cells via TIP47 protein inhibition. The target compound’s chloro and methoxy groups may similarly modulate apoptosis pathways but likely differ in target specificity due to the phenoxy substituent’s bulk .

(b) Antimicrobial Activity

Azole derivatives like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII) exhibit antimicrobial activity. The methoxyphenyl group in the target compound could enhance interactions with microbial enzymes, such as 14-α-demethylase, by mimicking natural substrates .

Physicochemical Properties

| Property | Target Compound | Ataluren | Borane Complex 60 | 5-(Chloromethyl) Analogue |

|---|---|---|---|---|

| Molecular Weight | 330.77 g/mol | 284.24 g/mol | 369.67 g/mol | 235.66 g/mol |

| Key Substituents | 4-Methoxyphenyl, Phenoxy | Benzoic acid, Fluorophenyl | Quinuclidinylmethyl | Chloromethyl |

| Lipophilicity (LogP)* | ~3.5 (estimated) | ~2.8 | ~2.1 | ~2.3 |

| Solubility | Low (lipophilic) | Moderate (polar groups) | Low (borane complex) | Moderate |

| Biological Target | Underexplored | Ribosomal readthrough | α7 Nicotinic receptors | Synthetic intermediate |

*Estimated using fragment-based methods.

Q & A

Basic Synthesis: What are the optimized synthetic routes for 5-((4-Chloro-3-methylphenoxy)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?

Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a related compound, (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, was synthesized using crotyl acetate and 3-(4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole·HCl in the presence of Cs₂CO₃ (300 mol%) in DME at 50°C, achieving 92% yield . Key steps include:

- Substituent introduction : Chloromethyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.

- Purification : Flash column chromatography or HPLC is used for isolation (e.g., 40–63% yields reported for similar oxadiazoles ).

Methodological Tip : Optimize reaction time, temperature, and stoichiometry of Cs₂CO₃ to enhance yield and reduce byproducts.

Structural Characterization: How can the molecular structure of this compound be confirmed experimentally?

Answer:

Combined spectroscopic and crystallographic methods are critical:

- NMR/IR : ¹H/¹³C NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) and IR (C=N stretch ~1600 cm⁻¹) confirm functional groups .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and dihedral angles (e.g., oxadiazole-quinoline dihedral angle: 7.66° in a related compound ).

Data Contradiction Note : Discrepancies in melting points or spectral data across studies may arise from polymorphism or impurities; cross-validate with elemental analysis and HRMS .

Biological Activity: What pharmacological potentials are associated with this compound?

Answer:

1,2,4-oxadiazoles exhibit diverse bioactivity:

- Anticancer activity : Analogous compounds (e.g., 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induce apoptosis via G1 phase arrest and target TIP47, an IGF II receptor binding protein .

- Antifungal potential : Docking studies with 14-α-demethylase lanosterol (PDB: 3LD6) suggest inhibitory effects on fungal ergosterol biosynthesis .

Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) followed by target validation via photoaffinity labeling or siRNA knockdown .

Advanced SAR Studies: How do substituent modifications influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- 5-position : Electron-withdrawing groups (e.g., Cl, CF₃) enhance apoptosis induction .

- 3-position : Pyridyl or methoxyphenyl groups improve solubility and target affinity .

Case Study : Replacing 3-phenyl with 5-chloropyridin-2-yl in a related oxadiazole improved in vivo antitumor efficacy in MX-1 models .

Computational Docking: How can molecular docking guide target identification?

Answer:

Docking workflows include:

- Protein preparation : Retrieve target structures (e.g., 3LD6 from PDB) and remove water/ligands .

- Ligand optimization : Minimize energy of the compound using DFT or MMFF94 force fields.

- Scoring : Use AutoDock Vina or Glide to predict binding affinities.

Contradiction Alert : False positives may arise due to flexible binding pockets; validate with mutagenesis or enzymatic assays .

Reaction Optimization: Why do synthesis yields vary across studies, and how can this be mitigated?

Answer:

Yield variability stems from:

- Catalyst loading : Excess Cs₂CO₃ (e.g., 300 mol%) may improve cyclization but increase salt byproducts .

- Solvent choice : Polar aprotic solvents (DME, DMSO) enhance reactivity but may require stringent drying.

Solution : Employ microreactor systems for rapid mixing and temperature control, achieving 57–63% yields in continuous flow .

In Vivo Pharmacological Models: What preclinical models are suitable for evaluating this compound?

Answer:

- MX-1 tumor xenografts : Used for testing oxadiazole derivatives, with dosing adjusted via body surface area (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) .

- PK/PD studies : Monitor plasma half-life and tissue distribution using LC-MS/MS.

Analytical Method Development: How can HPLC be optimized for purity analysis?

Answer:

- Column selection : Use C18 columns with 5 µm particle size for baseline separation.

- Mobile phase : Acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve oxadiazole derivatives .

- Detection : UV at 254 nm (for aromatic moieties) or MS for low-abundance impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.